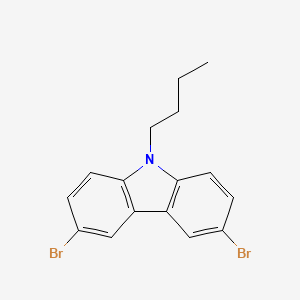

3,6-dibromo-9-butyl-9H-carbazole

Description

Significance of the Carbazole (B46965) Core in Organic Electronics and Photonics

The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in the design of functional organic materials. mdpi.commdpi.com Its rigid and planar structure, coupled with its electron-rich nature, imparts a unique combination of properties that are highly desirable for applications in organic electronics and photonics. mdpi.comrsc.orgeurekaselect.com The nitrogen atom within the pyrrole (B145914) ring enhances the molecule's electron-donating ability, leading to excellent hole-transporting capabilities. mdpi.commdpi.com This property is fundamental for the efficient operation of various electronic devices.

Furthermore, the carbazole framework offers remarkable thermal and chemical stability, which is crucial for the longevity and reliability of organic-based devices. mdpi.commdpi.com One of the most significant advantages of the carbazole core is the ease with which it can be functionalized at multiple positions, particularly the N-9, C-3, C-6, C-2, and C-7 positions. mdpi.comnih.gov This versatility allows for the fine-tuning of its electronic and optical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the bandgap, and the emission characteristics. mdpi.commdpi.com These tunable features make carbazole derivatives ideal candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). mdpi.comrsc.org

Overview of 3,6-dibromo-9-butyl-9H-carbazole within Contemporary Carbazole Research

Within the vast landscape of carbazole research, this compound stands out as a critical building block and intermediate. The strategic placement of bromine atoms at the 3 and 6 positions makes it a highly versatile precursor for the synthesis of more complex carbazole-based materials through various cross-coupling reactions.

The butyl group at the 9-position serves a dual purpose. It enhances the solubility of the molecule in common organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. Secondly, it provides a means to sterically influence the packing of the molecules in the solid state, which can have a profound impact on the material's charge transport properties.

The synthesis of this compound is typically achieved through the N-alkylation of 3,6-dibromocarbazole (B31536) with 1-iodobutane (B1219991) or a similar butylating agent. chemicalbook.com This straightforward synthesis, combined with its utility as a reactive intermediate, has cemented its importance in contemporary materials research. For instance, it is a key starting material for creating polymers and dendrimers with tailored optoelectronic properties for applications in OLEDs and organic photovoltaics.

Historical Context of Carbazole Derivatives in Functional Materials

The journey of carbazole from its initial discovery to its current status as a key component in advanced materials is a testament to its enduring utility. Carbazole was first isolated from coal tar in 1872. mdpi.com For many decades, its applications were primarily in the dye industry. However, the discovery of the photoconductive properties of poly(N-vinylcarbazole) (PVK) in the mid-20th century marked a turning point. PVK became a benchmark material in the field of xerography and laid the foundation for the use of carbazole derivatives in electronic applications. mdpi.com

The advent of organic electronics in the latter half of the 20th century spurred a renaissance in carbazole chemistry. Researchers began to systematically explore the structure-property relationships of various carbazole derivatives. This led to the development of a vast library of materials with tailored properties for specific applications. The ability to modify the carbazole core at different positions allowed for the creation of materials with improved charge transport, higher photoluminescence quantum yields, and enhanced device stability. rsc.org Over the years, carbazole-based materials have become integral to the development of efficient OLEDs, dye-sensitized solar cells, and perovskite solar cells, where they often serve as hole-transporting materials or hosts for emissive dopants. mdpi.commdpi.com The continuous exploration of new synthetic methodologies and the design of novel carbazole architectures ensure that these compounds will remain at the forefront of functional materials research for the foreseeable future. mdpi.comnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dibromo-9-butylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Br2N/c1-2-3-8-19-15-6-4-11(17)9-13(15)14-10-12(18)5-7-16(14)19/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQDAHGLEKIAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479186 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121602-03-7 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dibromo-9-butyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic Structure and Photophysical Properties of 3,6 Dibromo 9 Butyl 9h Carbazole Systems

Absorption and Emission Characteristics

The photophysical behavior of carbazole-based materials is intrinsically linked to their electronic structure, which can be probed using various spectroscopic techniques.

The UV-Vis absorption spectrum of carbazole (B46965) derivatives typically reveals transitions to the lowest singlet excited states (S1). For carbazole itself, these transitions are observed in the wavelength range of 260–273 nm. mdpi.com In derivatives of 3,6-dibromo-9-butyl-9H-carbazole, the absorption characteristics are influenced by the substituents. For instance, a copolymer synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole displays a narrow emission band at 400 nm and possesses a wide band gap of 3.2 eV. ossila.com The introduction of electron-withdrawing groups to the carbazole framework, such as in 3,6-diphenyl-9-hexyl-9H-carbazole derivatives, can lead to a significant red shift in the absorption maxima. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Carbazole Derivatives

| Compound | Solvent/Medium | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|

| Carbazole | n-heptane, THF, acetonitrile | 260-273 | mdpi.com |

| 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole copolymer | --- | --- | ossila.com |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | --- | --- | researchgate.net |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | --- | --- | researchgate.net |

Upon photoexcitation, carbazole derivatives can relax through fluorescence (from the S1 state) or, via intersystem crossing, from the lowest triplet state (T1) as phosphorescence. Neat films of carbazole derivatives often exhibit excitonic J-aggregate-type features in their emission spectra. mdpi.com The emission properties are highly dependent on the molecular structure. For example, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole shows a pure blue emission peaking at 450 nm, whereas the nitro-substituted counterpart, 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole, emits in the orange region with a maximum at 585 nm. researchgate.net In phosphorescent organic light-emitting diodes (PhOLEDs), carbazole-based materials are often used as hosts for phosphorescent dopants. researchgate.net The operational stability of these devices can be affected by exciton-induced degradation of the carbazole host material. researchgate.net

The photophysical properties of carbazole derivatives can be significantly influenced by the polarity of their environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant intramolecular charge transfer (ICT) character in their excited state. In donor-acceptor type molecules, where the carbazole unit acts as the electron donor, the energy of the ICT state can be lowered in more polar solvents, leading to a red shift in the emission spectrum. For instance, studies on 9-(4-Nitroaryl)carbazoles have shown that the lowest lying singlet state can have a major contribution from a charge transfer state from the carbazole donor to the nitroaryl acceptor. lboro.ac.uk This ICT character is crucial for the emissive properties of these molecules in the solid state. lboro.ac.uk

Exciton Dynamics and Luminescence Quantum Efficiency

The efficiency of light emission in these materials is governed by the complex interplay of various excited-state processes.

Table 2: Photoluminescence Quantum Yield (PLQY) of a Carbazole Derivative

| Compound | Emission Color | PLQY (%) | Reference |

|---|---|---|---|

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Blue | 95 | researchgate.net |

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to enhance the efficiency of OLEDs. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), enabling efficient reverse intersystem crossing from T1 to S1. Carbazole derivatives are frequently used as the donor component in TADF emitters. nih.govresearchgate.net By modifying the acceptor unit attached to the carbazole donor, the ΔEST can be tuned. For example, in a series of pyrimidine (B1678525)–carbazole emitters, it was shown that electron-withdrawing substituents directly connected to the pyrimidine acceptor have a greater impact on lowering the ΔEST compared to those attached via a phenylene bridge. researchgate.net This strategic molecular design is crucial for developing high-performance TADF emitters. nih.govresearchgate.net

Aggregation-Induced Enhanced Emission (AIEE) in Carbazole Systems

Carbazole derivatives have emerged as a prominent class of materials exhibiting aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). nih.govresearchgate.net This phenomenon is characterized by weak or negligible fluorescence in dilute solutions but strong luminescence in the aggregated or solid state. researchgate.netnih.gov The underlying mechanism is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, upon aggregate formation. researchgate.net In solution, these motions act as non-radiative decay pathways for excitons, quenching fluorescence. However, in the solid state, the rigid environment created by molecular packing hinders these non-radiative processes, causing radiative decay channels to become dominant and leading to a dramatic increase in fluorescence intensity. researchgate.netnih.gov

Studies on various carbazole derivatives have demonstrated this effect. For instance, derivatives of 9-phenyl-9H-carbazole substituted at the C-3 and C-6 positions with groups like methoxy (B1213986) and tert-butyl have shown significantly higher photoluminescence quantum yields (PLQY) in solid films (up to 53%) compared to their solutions in low-polarity solvents. nih.govresearchgate.net This enhancement is a clear indication of AIEE. Similarly, a donor-acceptor system based on 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole displayed typical AIE behavior, where its fluorescence was quenched in a THF solution but significantly enhanced in the solid state due to packing in the aggregate. nih.gov The formation of nanoparticles can also induce ratiometric fluorescence changes and efficient green fluorescence in boron-based carbazole derivatives. rsc.org This growing body of research underscores that the AIEE property is a key feature of many carbazole systems, making them highly promising for applications in solid-state lighting and sensing. figshare.com

Influence of Structural Modifications on Optoelectronic Response

Role of Bromine Substituents on Electronic Properties

The bromine atoms at the 3 and 6 positions of the carbazole core in this compound are not passive components; they play a crucial role in defining the molecule's electronic properties and synthetic versatility. These halogen substituents enhance the electronic characteristics of the carbazole unit, contributing to its excellent charge transport capabilities and thermal stability, which are vital for organic electronic devices. chemimpex.com The presence of bromine, an electronegative atom, modifies the electron density distribution across the carbazole ring system. nih.gov

Furthermore, the C-Br bonds at the 3 and 6 positions serve as highly useful synthetic handles for further functionalization. ossila.com These positions are reactive sites for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the straightforward introduction of different aromatic or functional groups. epstem.net This synthetic accessibility enables the extension of the π-conjugated system and the construction of complex donor-acceptor architectures. For example, 3,6-dibromocarbazole (B31536) is a key intermediate in the synthesis of advanced polymers and small molecules for organic light-emitting diodes (OLEDs) and organic solar cells. epstem.netguidechem.com By replacing the bromine atoms, researchers can systematically tune the electronic and optical properties of the final material, such as adjusting the energy levels (HOMO/LUMO) and the emission color. epstem.netmdpi.com

Impact of N-Alkyl Chains and Steric Hindrance on Molecular Packing and Performance

The N-alkyl chain, specifically the n-butyl group in this compound, significantly influences the material's physical properties and solid-state morphology. A primary function of the alkyl group is to enhance the solubility of the otherwise rigid carbazole core in common organic solvents, which is crucial for solution-based processing of electronic devices. epstem.net

From a structural standpoint, the alkyl chain affects the intermolecular arrangement, or molecular packing, in the solid state. X-ray crystallography studies on related N-butyl-substituted carbazoles reveal that the carbazole skeleton remains nearly planar, while the butyl chain introduces significant steric hindrance. nih.govresearchgate.net This steric effect influences the dihedral angle between the carbazole plane and the substituent. For instance, in 2,3,6,7-tetrabromo-9-butyl-9H-carbazole, the dihedral angle between the carbazole system and the butyl chain is 73.8 (4)°. nih.govresearchgate.net The butyl chain often adopts a trans conformation with respect to the C-N bond. nih.gov This steric hindrance can prevent excessive π-π stacking or aggregation, which is sometimes desirable to achieve specific photophysical properties like solid-state fluorescence. science.gov The length and branching of the N-alkyl chain can modulate charge transport properties in the solid state, with studies on cyclo-N-alkyl-carbazoles showing that mobility can be influenced by the alkyl chain's nature. nih.gov

| Compound | Dihedral Angle (Carbazole & N-Substituent) | Key Structural Feature |

| 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole | 73.8 (4)° | Butyl chain adopts a trans conformation. nih.govresearchgate.net |

| 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole | 78.9 (2)° and 81.8 (2)° (two molecules in asymmetric unit) | Carbazole ring system is essentially planar. nih.gov |

This table presents structural data for N-substituted dibromo-carbazole derivatives, illustrating the influence of the substituent on molecular geometry.

Effects of Conjugation Length and Donor-Acceptor Architectures

The optoelectronic properties of carbazole-based materials are profoundly influenced by the extent of π-conjugation and the integration of donor-acceptor (D-A) motifs. Carbazole itself is an excellent electron-donating (p-type) unit, making it a common building block for D-A systems. ossila.comresearchgate.net By coupling the this compound core with various electron-accepting moieties, it is possible to create materials with intramolecular charge transfer (ICT) characteristics. ossila.com This ICT process is fundamental to the operation of many organic electronic devices.

The absorption and emission properties of these D-A systems are highly tunable. Extending the conjugation length, for example by introducing fluorene (B118485) units at the 3 and 6 positions, typically leads to a red-shift in the absorption and emission spectra, corresponding to a smaller energy bandgap. epstem.net The choice of the acceptor unit and the π-spacer connecting the donor and acceptor also has a significant impact. Studies have shown that varying the acceptor moiety (e.g., benzothiadiazole vs. pyridine) can dramatically alter the degree of ICT and, consequently, the material's color, emission properties, and electrochemical redox potentials. ossila.com This tunability allows for the rational design of materials with specific energy levels (HOMO/LUMO) tailored for applications such as OLEDs, where efficient charge injection and transport are paramount. ossila.comnih.gov

| Carbazole Polymer System | Acceptor Moiety | π-Spacer | Resulting Property |

| Poly(3,6-carbazole-alt-arylene) | 2,1,3-Benzothiadiazole | Ethynylene | Efficient D-A interaction, charge-transfer band at 440 nm. ossila.com |

| Poly(3,6-carbazole-alt-arylene) | Pyridine | Ethynylene | Negligible D-A interaction, longest wavelength absorption at 381 nm. ossila.com |

| Poly[(9,9-dioctylfluorenyl)-alt-(9-ethylhexyl-carbazole)] | N/A (Alternating Copolymer) | Direct | Optical bandgap of 3.06 eV, used as a hole-transport layer. ossila.com |

This table illustrates how the choice of acceptor and π-spacer in carbazole-based polymers influences their electronic properties, based on findings from related systems.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) Analysis of Oxidation and Reduction Processes

Cyclic voltammetry is a key technique used to investigate the redox behavior of carbazole (B46965) derivatives. For compounds similar to 3,6-dibromo-9-butyl-9H-carbazole, CV scans typically reveal important information about their oxidation and reduction processes. The carbazole moiety is known to undergo oxidation, a process that can be either reversible or irreversible depending on the molecular structure and experimental conditions. researchgate.netrsc.org

The oxidation process generally involves the removal of an electron from the nitrogen-containing carbazole ring, forming a radical cation. The stability of this radical cation is crucial in determining the subsequent electrochemical behavior. For many 3,6-disubstituted-9-alkyl-carbazoles, the oxidation can be observed as a distinct peak in the anodic scan of the voltammogram. The presence of bromine atoms at the 3 and 6 positions, being electron-withdrawing, is expected to make the oxidation of the carbazole ring more difficult compared to unsubstituted carbazole.

The reduction processes are typically associated with the carbazole ring system as well, although they often occur at more negative potentials and can be influenced by the substituents. The reversibility of these redox processes provides insight into the stability of the generated charged species.

Determination of Oxidation and Reduction Potentials

The oxidation potential is directly related to the Highest Occupied Molecular Orbital (HOMO) energy level, while the reduction potential is related to the Lowest Unoccupied Molecular Orbital (LUMO) energy level. The general empirical formula used is:

EHOMO = - (Eoxonset + 4.8) eV

ELUMO = - (Eredonset + 4.8) eV

(Note: The value of 4.8 eV is an empirical factor used to reference the potential against the vacuum level, and it can vary slightly depending on the reference electrode used, such as Ag/AgCl or SCE). core.ac.uk

For many carbazole-based materials, the oxidation potentials are in a range that makes them suitable for use as hole-transporting materials in devices like OLEDs and perovskite solar cells.

Table 1: Electrochemical Data for Related Carbazole Derivatives

| Compound/Polymer | Onset Oxidation Potential (Eoxonset) vs. SCE [V] | Onset Reduction Potential (Eredonset) vs. SCE [V] |

| Carbazole-based D-A molecule 3 | 0.96 | -1.44 |

| Carbazole-based D-A molecule 4 | 0.98 | -1.00 |

Data sourced from a study on donor-acceptor molecules containing 3,6-di-tert-butyl-9-phenyl-9H-carbazole units. nankai.edu.cn

Hole Transport Capabilities and Charge Carrier Mobility

Carbazole derivatives are renowned for their excellent hole-transporting properties, which stem from the electron-rich nature of the carbazole nucleus. nih.gov This makes this compound and its polymers promising candidates for hole-transport layers (HTLs) in electronic devices. A high hole mobility allows for efficient transport of positive charge carriers (holes) to the electrode, which is crucial for the performance of devices like OLEDs and solar cells. ossila.com

The charge carrier mobility of these materials is often influenced by factors such as molecular packing in the solid state and the degree of electronic coupling between adjacent molecules. While specific hole mobility values for monomeric this compound are not commonly reported, polymers derived from it are expected to exhibit good hole transport. For instance, carbazole-functionalized polymers are known to have favorable charge transport characteristics. ossila.com

Electrochemical Stability and Mechanisms of Irreversible Processes (e.g., Dimerization and Polymerization)

The electrochemical stability of this compound is a critical factor for the long-term operational stability of devices in which it is used. During the oxidation process, the initially formed radical cation can sometimes undergo subsequent chemical reactions, leading to irreversible electrochemical behavior.

A common irreversible process for carbazole derivatives with unsubstituted positions is electropolymerization. rsc.orgnih.gov In this process, the radical cations can couple with each other to form dimers and eventually a polymer film on the electrode surface. This is often observed in cyclic voltammetry as an increase in the peak currents over successive scans. However, since the 3 and 6 positions in the target molecule are blocked by bromine atoms, polymerization via coupling at these positions is prevented. Any polymerization would have to occur through other positions on the carbazole ring, which is generally less favorable.

The stability of the oxidized species is crucial. If the radical cation is not stable, it can lead to degradation of the material, which would be detrimental to device performance. The presence of the butyl group at the 9-position helps to improve solubility and processing of the material without significantly altering the electronic properties of the carbazole core. researchgate.net

Energy Level Alignment (HOMO-LUMO) in Relation to Applications

The HOMO and LUMO energy levels of this compound determine its suitability for specific applications in organic electronics. Proper alignment of these energy levels with those of adjacent materials in a device is essential for efficient charge injection and transport. nankai.edu.cn

The HOMO level, which can be estimated from the oxidation potential, indicates the ease of donating an electron (hole injection). A suitable HOMO level is required to match the work function of the anode or the HOMO level of an adjacent donor layer to minimize the energy barrier for hole injection. The LUMO level, estimated from the reduction potential or the combination of the HOMO level and the optical band gap, is important for electron blocking properties in a hole-transport material.

For a copolymer derived from the closely related 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, the optical bandgap was found to be 3.06 eV. ossila.com This wide bandgap is typical for carbazole-based materials and makes them suitable for use as host materials in phosphorescent OLEDs, as it is high enough to confine the triplet excitons on the guest emitter.

Table 2: Estimated Energy Levels for a Related Carbazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (Egopt) (eV) |

| PF8Cz* | - | - | 3.06 |

*PF8Cz is a copolymer of fluorene (B118485) and 9-(2-ethylhexyl)-carbazole, prepared from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole. ossila.com

Reactivity and Polymerization Chemistry of 3,6 Dibromo 9 Butyl 9h Carbazole

The reactivity of 3,6-dibromo-9-butyl-9H-carbazole is primarily dictated by the carbazole (B46965) nucleus and the two bromine substituents at the 3 and 6 positions. The butyl group at the 9-position (N-position) enhances the solubility of the monomer and the resulting polymers in organic solvents, which is crucial for solution-based processing and characterization. The bromine atoms serve as reactive sites for various cross-coupling reactions, making this compound a valuable building block for the synthesis of functional polymers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of carbazole (B46965) derivatives. nih.govresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-31G(d) or 6-311G**, are employed to determine the optimized ground-state geometries, molecular structures, and vibrational frequencies of molecules like 3,6-dibromocarbazole (B31536). nih.govresearchgate.net These calculations provide foundational data on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation and packing in the solid state.

For instance, DFT studies on 3,6-dibromocarbazole have been performed to calculate its optimized geometry and vibrational spectra. The results from these calculations show good agreement with experimental data, validating the accuracy of the computational approach. nih.gov

Building on the ground-state calculations from DFT, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited-state properties. colab.wsmdpi.com TD-DFT is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of these compounds. mdpi.comresearchgate.net By calculating the energies of vertical electronic transitions, researchers can assign the absorption bands observed experimentally to specific electronic transitions within the molecule, such as π-π* transitions, which are characteristic of conjugated aromatic systems like carbazole. researchgate.net These methods are capable of modeling how different solvents might affect the electronic properties, offering a more complete picture of the molecule's behavior. colab.ws

Molecular Orbital Analysis and Prediction of Spectroscopic Properties

A key output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy levels and spatial distribution of these orbitals are fundamental to a molecule's electronic and optical properties. In carbazole derivatives, the HOMO is typically localized on the electron-donating carbazole core, while the LUMO's location can be tuned by the nature of the substituents. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter. It provides a theoretical estimate of the molecule's band gap and influences its absorption and emission characteristics. nankai.edu.cn For 3,6-dibromo-9-butyl-9H-carbazole, the electron-rich carbazole nucleus and the electron-withdrawing bromine atoms influence the orbital energies. The butyl group at the N-9 position primarily enhances solubility but has a smaller electronic impact compared to substituents on the carbazole ring itself. researchgate.net

Theoretical calculations can predict spectroscopic properties that align well with experimental findings. For example, the calculated HOMO-LUMO gaps for a series of carbazole-based donor-acceptor compounds were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn Furthermore, DFT can be used to predict other spectroscopic data, such as the vibrational frequencies seen in Infrared (IR) and Raman spectra, by performing a normal mode analysis based on the calculated results. nih.gov

Table 1: Representative Calculated Energy Levels for Carbazole-Based Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Source |

|---|---|---|---|---|---|

| Poly(3,6-di-tert-butyl-N-hexadecyl-1,8-carbazolylene) | -5.56 | -2.27 | 3.29 | Electrochemical/Optical | mdpi.com |

| Carbazole-Benzothiadiazole Derivative (1) | -5.57 | -2.15 | 3.42 | DFT/B3LYP | nankai.edu.cn |

This table presents data for representative carbazole derivatives to illustrate typical energy levels, as specific computational data for this compound is not available in the cited literature.

Modeling of Intramolecular Charge Transfer and Band Gap Modulation

The concept of intramolecular charge transfer (ICT) is central to the function of many organic electronic materials. In donor-acceptor (D-A) type molecules, electronic excitation can cause an electron to move from the donor part of the molecule to the acceptor part. acs.org Carbazole derivatives are often designed with this principle in mind, where the carbazole unit acts as the electron donor. colab.wsrsc.org

Computational modeling is essential for understanding and predicting ICT characteristics. acs.orgresearchgate.net Upon excitation, the electron density distribution shifts from the HOMO (on the donor) to the LUMO (on the acceptor). This charge transfer state can be modeled using TD-DFT, and its presence is often confirmed by solvatochromism, where the emission wavelength shifts with solvent polarity. rsc.orgnih.gov For molecules like this compound, the carbazole core is the donor, and while the bromine atoms are only weakly withdrawing, they influence the electronic landscape. More complex derivatives often incorporate stronger acceptor units to enhance the ICT character. colab.ws

The HOMO-LUMO gap, or band gap, can be strategically modulated by altering the chemical structure. nankai.edu.cn Computational studies show that the efficiency of conjugation and the electron-donating or -withdrawing strength of substituents directly impact the orbital energies. For example, linking carbazole units at the 2,7-positions leads to a more effective conjugation and a smaller band gap compared to linking at the 3,6-positions. mdpi.com By computationally screening different structural modifications, chemists can rationally design molecules with specific band gaps for targeted applications, such as blue-emitting materials (requiring a wider band gap) or materials for solar cells (requiring a narrower band gap). acs.org

Advanced Computational Methods (e.g., QCEIMS, Gaussian Optimizations) for Understanding Molecular Behavior

Beyond standard DFT and TD-DFT, more advanced computational methods are used to probe specific aspects of molecular behavior. Geometry optimizations are a fundamental step in nearly all computational studies, used to find the lowest energy structure of a molecule. gaussian.com Programs like Gaussian use sophisticated algorithms, such as the Berny algorithm in redundant internal coordinates, to efficiently locate stationary points on the potential energy surface. researchgate.netgaussian.com This ensures that subsequent property calculations are performed on a realistic molecular structure.

A specialized and powerful technique for predicting mass spectra is the Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) method. uni-bonn.de This approach simulates the electron ionization process from first principles. The workflow involves performing molecular dynamics (MD) simulations on the radical cation of the molecule to model its fragmentation pathways. uni-bonn.denih.gov

The QCEIMS process can be summarized as follows:

The equilibrium structure of the neutral molecule is optimized.

An initial ground state MD trajectory is run to equilibrate the system.

Production runs are initiated where the molecule, as a radical cation, is given internal energy to induce fragmentation.

The resulting fragmentation patterns over numerous trajectories are statistically analyzed to generate a theoretical mass spectrum. uni-bonn.de

This method is computationally intensive but provides remarkable insight into the fragmentation mechanisms and can predict the 70 eV EI mass spectrum for a given molecule with considerable accuracy, which is invaluable for identifying new compounds or understanding the stability of different chemical bonds under ionization conditions. uni-bonn.denih.gov

Prediction of Structure-Property Relationships and Catalytic Activity

A primary goal of computational chemistry in materials science is to establish clear structure-property relationships. acs.org By systematically modifying a base structure in silico—for example, by changing the substitution pattern on the carbazole core—researchers can predict the resulting changes in optoelectronic properties. bohrium.com

For carbazole derivatives, computational studies have elucidated several key relationships:

Substitution Position: The connectivity of carbazole units in a polymer (e.g., 2,7- vs. 3,6-linkages) significantly affects the conjugation length and, consequently, the band gap and charge carrier mobility. mdpi.com

Donor/Acceptor Strength: The electronic nature of substituents allows for fine-tuning of HOMO/LUMO levels. Stronger donors raise the HOMO level, while stronger acceptors lower the LUMO level, both typically leading to a smaller band gap. nankai.edu.cn

Molecular Geometry: The planarity of the conjugated backbone, influenced by bulky side groups, affects intermolecular π-π stacking and charge transport properties. researchgate.net

These computational insights allow for the rational design of materials. For instance, calculations can predict which derivatives will have deep HOMO levels, leading to better stability in air for hole-transporting materials in devices like OLEDs and perovskite solar cells. researchgate.netresearchgate.net While this compound is a building block rather than a catalyst, computational methods can be used to predict the properties of polymers or larger molecules synthesized from it, guiding the development of new functional materials for optoelectronic applications. acs.orgbohrium.com

Applications in Organic Electronic and Functional Materials

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, derivatives of 3,6-dibromo-9-butyl-9H-carbazole have been instrumental in the development of highly efficient and stable devices. These materials are primarily utilized in the emissive and charge-transporting layers of the OLED stack.

While not typically used as a primary emitter itself, this compound serves as a crucial intermediate for creating molecules that are part of the emissive layer. Its derivatives are often designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. For instance, TADF emitters have been developed by replacing the carbazole (B46965) with its derivative, 1,3,6,8-tetramethyl-carbazole, to enhance steric hindrance and achieve highly efficient OLEDs. In some cases, non-doped deep-blue OLEDs have been fabricated using carbazole-π-imidazole derivatives, achieving a maximum external quantum efficiency (EQE) of 4.43% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080) nih.gov.

One of the most significant applications of this compound derivatives is as host materials for phosphorescent emitters in OLEDs mdpi.com. The high triplet energy of the carbazole core is essential for confining the triplet excitons of the phosphorescent guest molecules, preventing energy loss and ensuring high efficiency. By modifying the this compound scaffold, researchers have synthesized host materials with excellent thermal stability and appropriate energy levels to match various phosphorescent dopants. For example, pyridinyl-carbazole based host materials have been used to create efficient green and blue phosphorescent OLEDs mdpi.com. A blue OLED device using a carbene-based phosphorescent emitter hosted in a carbazole derivative achieved a high power efficiency of 21.7 lm W⁻¹ and an external quantum efficiency of up to 21% .

Table 1: Performance of OLEDs Utilizing 3,6-dibromocarbazole-based Host Materials

| Emitter Color | Host Material Derivative | Max. EQE (%) | Power Efficiency (lm/W) | CIE Coordinates |

|---|---|---|---|---|

| Blue | Carbene-based emitter in a 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole host | 21 | 21.7 | (0.15, 0.18) |

| Green | Ir(ppy)₃ in a pyridinyl-carbazole host | 9.4 | 34.1 | Not Specified mdpi.com |

| Blue | FIrpic in a pyridinyl-carbazole host | 10.3 | 24.9 | Not Specified mdpi.com |

| Yellow | Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host | 27.1 | 113.0 | Not Specified |

| Blue | DSA-Ph in a spirobenzofluorene derivative host | - | 7.03 cd/A | (Not Specified) |

The electron-rich nature of the carbazole moiety makes its derivatives excellent candidates for hole-transporting materials (HTMs) in OLEDs. This compound can be functionalized to produce HTMs with high hole mobility and good thermal stability, which are crucial for the long-term operational stability of OLED devices. These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer. For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have been synthesized and shown to significantly enhance the current, power, and external quantum efficiencies of OLEDs mdpi.com. A standard OLED device incorporating a carbazole-based HTM, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), demonstrated a current efficiency of 3.27 cd/A and a maximum luminance of approximately 10,000 cd/m² researchgate.net.

Table 2: Performance of OLEDs with 3,6-dibromocarbazole-based Hole-Transporting Materials

| HTM Derivative | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

|---|---|---|---|---|

| 4-(9H-carbazol-9-yl)triphenylamine derivative (3c) | Ir(ppy)₃ | 39.8 | 29.3 | Not Specified mdpi.com |

| 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) | Alq₃ | 3.27 | Not Specified | Not Specified researchgate.net |

| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) | Yellow Phosphor | 44.25 | Not Specified | 17.8 researchgate.net |

Organic Photovoltaics (OPVs) and Solar Cells

In the field of solar energy, derivatives of this compound have emerged as promising materials for enhancing the efficiency and stability of organic photovoltaic devices.

Table 3: Performance of Perovskite Solar Cells with 3,6-dibromocarbazole-based Hole-Transporting Materials

| HTM Derivative | Perovskite Absorber | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|

| SGT-405 (three-arm carbazole) | CH₃NH₃PbI₃ | 14.79 | Not Specified | Not Specified | Not Specified |

| π-extended carbazole unit | Triple-cation perovskite | ~18 | Not Specified | Not Specified | Not Specified researchgate.net |

| Tetraphenylethylene-centered with 2,7-carbazole substituent | Not Specified | 16.74 | Not Specified | Not Specified | Not Specified nih.gov |

Sensitizers and Charge Transport Layers

Carbazole derivatives are well-regarded for their thermal stability, high hole-transport capability, and electron-rich nature, making them suitable for use in optoelectronic devices. While direct applications of this compound as a sensitizer are not extensively documented, its structural motifs are integral to the design of more complex sensitizing dyes. For instance, di-carbazole-based dyes, which can be synthesized from 3,6-dibromo-carbazole precursors, have been investigated as potential sensitizers in dye-sensitized solar cells (DSSCs). These dyes are designed to have specific light absorption properties, such as absorbing blue light while allowing red light to pass, which is a desirable characteristic for applications like greenhouse-integrated photovoltaics.

In the realm of charge transport layers, polymers derived from 3,6-dibromo-9-alkyl-carbazole derivatives have shown significant promise as hole-transporting materials (HTMs). The bromo-substituents at the 3 and 6 positions provide reactive sites for polymerization reactions, such as Suzuki and Kumada coupling, to form conjugated polymers. For example, a copolymer of fluorene (B118485) and 3,6-linked carbazole, PF8Cz, synthesized from a similar precursor, 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, exhibits a wide bandgap of 3.06 eV and is utilized as a hole-transport layer (HTL) material in organic light-emitting diodes (OLEDs) mdpi.com. The butyl group at the 9-position of the carbazole enhances the solubility of the resulting polymer in organic solvents, facilitating device fabrication through solution-based processes. The hole mobility of carbazole-based polymers is a critical parameter for their performance in electronic devices.

Table 1: Hole Mobility of Representative Carbazole-Based Hole Transport Polymers

| Polymer | Hole Mobility (cm²/Vs) | Measurement Technique |

|---|---|---|

| 3,6Cz-TPA | 7.0 x 10⁻⁶ | Time-of-Flight |

| PBCzA-L | 1.50 ± 0.50 × 10⁻⁵ | Space-Charge-Limited Current (SCLC) |

| PBCzA-H | 4.33 ± 1.25 × 10⁻⁵ | Space-Charge-Limited Current (SCLC) |

| V1209 | 3.5 x 10⁻⁵ | Xerographic Time of Flight |

| V1225 | 3 x 10⁻⁵ | Xerographic Time of Flight |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Carbazole-based polymers are attractive candidates for OFETs due to their inherent charge-transporting properties.

Conductive Polymers and Organic Semiconductors

This compound serves as a key monomer for the synthesis of conductive polymers and organic semiconductors. The bromine atoms at the 3 and 6 positions are ideal leaving groups for various cross-coupling reactions, enabling the formation of π-conjugated polymer backbones. The butyl group at the 9-position ensures good solubility of the monomer and the resulting polymer, which is essential for solution-based processing techniques like spin-coating and printing.

The polymerization of 3,6-dibromo-9-alkyl-carbazole monomers can be achieved through methods like Yamamoto, Suzuki, or Kumada coupling to yield poly(9-alkyl-3,6-carbazole)s. These polymers are characterized by their thermal stability and tunable electronic properties. For example, a copolymer synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene derivative resulted in a wide bandgap polymer with an optical bandgap of 3.06 eV, suitable for use in OLEDs mdpi.com. The electrochemical and electrochromic properties of carbazole-based polymers make them interesting for applications in electrochromic devices mdpi.com. The ability to create thin films of these polymers through electrochemical polymerization is another advantage for device fabrication mdpi.com.

Advanced Functional Materials

The versatility of this compound extends beyond organic electronics into the realm of advanced functional materials, including porous materials, sensors, and photocatalysts.

While this compound itself is not a ligand for the direct assembly of metal-organic polyhedra (MOPs) or metal-organic frameworks (MOFs), it is a valuable precursor for synthesizing the necessary organic linkers. The bromo-substituents can be converted to carboxylic acid groups through a two-step process involving cyanation followed by hydrolysis. This transformation yields 9-butyl-9H-carbazole-3,6-dicarboxylic acid.

Carbazole-3,6-dicarboxylic acid has been successfully employed as a ligand to construct porous coordination cages and MOFs. These materials exhibit high surface areas and are investigated for applications in gas storage and separation. For example, a catalytic, high-yielding, and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile from 3,6-dibromo-9H-carbazole has been developed, which can then be hydrolyzed to the dicarboxylic acid researchgate.net. This synthetic route opens up the possibility of using N-alkylated carbazole dicarboxylic acids, such as the one derived from this compound, to create functionalized MOPs with tailored properties.

The inherent fluorescence of the carbazole core makes it an excellent scaffold for the development of fluorescent probes and chemical sensors. Polymers and molecules containing the 3,6-disubstituted carbazole unit can exhibit changes in their fluorescence emission upon interaction with specific analytes, such as metal ions.

A noteworthy example is a carbazole-based dendritic conjugated polymer synthesized via a Suzuki coupling reaction involving a derivative of this compound. This polymer demonstrated high selectivity and sensitivity for the detection of iodide (I⁻) and mercury (Hg²⁺) ions. The fluorescence of the polymer solution was quenched upon the addition of I⁻, and this fluorescence was restored upon the subsequent addition of Hg²⁺ due to the strong complexation between I⁻ and Hg²⁺. This system allows for the dual-channel detection of these ions.

Table 2: Detection Limits of a Carbazole-Based Fluorescent Polymer Probe

| Analyte | Detection Limit |

|---|---|

| Hg²⁺ | 9.7 x 10⁻⁸ M |

Recent research has explored the use of carbazole-based materials in photocatalysis. Covalent organic polymers (COPs) and covalent organic frameworks (COFs) containing carbazole units have been developed as efficient and stable photocatalysts for the degradation of organic pollutants under visible light.

A carbazole-based fully conjugated sp²c donor-acceptor COP has been shown to be effective in the photocatalytic degradation of organic dyes like rhodamine B and Rose Bengal. This material exhibited a band gap of 2.30 eV, which allows it to absorb visible light and generate electron-hole pairs for the degradation process . The robust and fully conjugated structure of such polymers leads to superior charge separation and rapid photocurrent response, which are crucial for high photocatalytic activity . Furthermore, these carbazole-based photocatalysts have demonstrated excellent chemical stability and the ability to function even under natural sunlight, highlighting their potential for practical environmental remediation applications . While this specific study did not use this compound directly, it demonstrates the potential of the carbazole moiety in designing novel photocatalytic materials. The functionalization at the 3, 6, and 9 positions of the carbazole core with different groups can be used to tune the electronic and optical properties of the resulting polymers to enhance their photocatalytic efficiency.

Organic Electrode Materials for Energy Storage (e.g., Supercapacitors)

The pursuit of high-performance and sustainable energy storage systems has led to significant research into organic electrode materials. Among these, carbazole derivatives have garnered attention due to their advantageous electronic properties and stability. The compound this compound serves as a critical building block in the synthesis of advanced polymers for such applications. Its specific structure allows for the creation of electroactive materials with potential for high charge storage capacity and longevity, crucial for devices like supercapacitors.

Detailed Research Findings

Recent research has demonstrated the utility of this compound as a monomer in the development of a novel donor-acceptor type polymer for asymmetric supercapacitors. In a notable study, this compound, referred to as BuCz, was synthesized and subsequently used in a direct arylation polymerization to create a new carbazole-based polymer, designated as SP. acs.org The synthesis of this compound was achieved by reacting 3,6-dibromocarbazole (B31536) with n-butyl bromide in the presence of sodium hydride, yielding the desired product in high (92%) yield. acs.org

This polymer, which incorporates the this compound unit, was then utilized as the positive electrode material in an asymmetric supercapacitor. The device exhibited promising electrochemical performance, showcasing the potential of designing electrode materials at a molecular level starting from specific precursors like this compound. The resulting polymer demonstrated significant specific capacitance, a key metric for the charge storage capability of a material. acs.org

The electrochemical properties of the supercapacitor device based on the polymer derived from this compound were thoroughly evaluated. The device showed excellent energy and power densities, which are critical for practical applications, indicating its ability to store a substantial amount of energy and deliver it quickly. Furthermore, the material exhibited good cyclic stability, retaining a high percentage of its initial capacity after a large number of charge-discharge cycles, which points to its durability as an electrode material. acs.org

The performance of the asymmetric supercapacitor highlights the successful application of a polymer derived from this compound as a high-stability organic electrode material. acs.org The specific characteristics of the polymer electrode are summarized in the data table below.

Table 1: Electrochemical Performance of the Asymmetric Supercapacitor

| Parameter | Value |

|---|---|

| Specific Capacitance of Polymer (Three-electrode) | 611.2 F g⁻¹ at 1 A g⁻¹ |

| Specific Capacitance of Device (Asymmetric) | 140.13 F g⁻¹ at 2 A g⁻¹ |

| Energy Density | 52.69 W h kg⁻¹ |

| Power Density | 2334 W kg⁻¹ |

| Cyclic Stability | 92.6% retention after 10,500 cycles |

Data sourced from Energy & Fuels. acs.org

Characterization Techniques and Methodologies in Carbazole Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized carbazole (B46965) derivatives.

NMR spectroscopy is a cornerstone technique for verifying the structure of organic molecules. While specific ¹H and ¹³C NMR data for 3,6-dibromo-9-butyl-9H-carbazole were not found in the surveyed literature, data for the parent compound, 3,6-dibromo-9H-carbazole, and other derivatives offer valuable insights.

For the precursor 3,6-dibromo-9H-carbazole , the ¹H NMR spectrum is characterized by specific signals corresponding to its aromatic protons. researchgate.net The introduction of the N-butyl group in this compound would be expected to introduce new signals in the aliphatic region of the ¹H NMR spectrum, corresponding to the -CH₂-, -CH₂-, -CH₂-, and -CH₃ protons of the butyl chain. Furthermore, the symmetry of the 3,6-dibromo-carbazole core would be maintained, leading to a predictable pattern for the aromatic protons, although their chemical shifts would be slightly altered by the N-alkylation.

In the ¹³C NMR spectrum of other derivatives, such as 3,6-diiodo-9-tosyl-9H-carbazole , distinct signals are observed for the carbazole ring carbons and the tosyl group carbons. rsc.org For this compound, one would expect to see signals for the four unique carbons of the butyl chain and the six unique carbons of the dibromo-carbazole framework.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Carbazole Derivative Data for 3,6-diiodo-9-tosyl-9H-carbazole is provided for illustrative purposes. rsc.org

| Technique | Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| ¹H NMR | 3,6-diiodo-9-tosyl-9H-carbazole | CDCl₃ | 8.20 (d, 2H), 8.10 (d, 2H), 7.80 (dd, 2H), 7.67 (d, 2H), 7.16 (d, 2H), 2.32 (s, 3H) |

| ¹³C NMR | 3,6-diiodo-9-tosyl-9H-carbazole | CDCl₃ | 145.49, 137.82, 136.55, 134.43, 129.90, 129.17, 127.19, 126.46, 116.98, 87.96, 21.56 |

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of carbazole compounds. While direct mass spectrometry data for this compound (C₁₆H₁₅Br₂N, Molecular Weight: 381.11 g/mol ) is not detailed in the available search results, analysis of its precursor provides a reference.

GC-MS data is available for 3,6-dibromo-9H-carbazole . nih.gov This analysis confirms the molecular weight of the unalkylated core. For this compound, techniques like ESI-MS or LC-MS would be suitable for identifying the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the addition of the butyl group (a mass increase of 57.12 amu) to the dibromocarbazole core. High-resolution mass spectrometry (HRMS), often using MALDI-TOF, is employed for related, larger carbazole structures to find the exact mass, which confirms the molecular formula. rsc.org

FTIR spectroscopy helps identify the functional groups present in a molecule. The FTIR spectrum of 3,6-dibromo-9H-carbazole has been recorded, providing a baseline for its N-alkylated derivatives. nih.gov For this compound, the key spectral changes would include:

The appearance of C-H stretching vibrations from the butyl group's aliphatic CH₂ and CH₃ groups, typically in the 2850-2960 cm⁻¹ region.

The disappearance of the N-H stretching band of the precursor carbazole, which is usually found around 3400 cm⁻¹.

The characteristic aromatic C-H and C=C stretching vibrations of the carbazole ring would remain, along with the C-Br stretching frequencies at lower wavenumbers.

For comparison, the FTIR spectrum of 9-vinyl-9H-carbazole-3,6-dicarbonitrile clearly shows the C≡N vibration band at 2224 cm⁻¹, demonstrating the technique's utility in identifying key functional groups on the carbazole core. mdpi.com

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques like TGA and DSC are used to determine the thermal stability and phase transition behavior of materials. No specific TGA or DSC data for this compound was found in the reviewed literature. The melting point of its precursor, 3,6-dibromocarbazole (B31536) , is reported to be in the range of 204-206 °C. sigmaaldrich.com The N-butyl derivative is described as a "transparent viscous solid," which may not exhibit a sharp melting point. chemicalbook.com TGA analysis would be expected to show the decomposition temperature of the compound, indicating its thermal stability.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray crystallography provides definitive proof of molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound is not available, likely because it exists as a viscous solid, the crystallographic data of closely related analogs provide excellent models for its expected molecular geometry. chemicalbook.com

In the crystal structure of 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole , the carbazole ring system is essentially planar. nih.govnih.gov The asymmetric unit contains two unique molecules, with the carbazole planes making significant dihedral angles (78.9° and 81.8°) with the planes of the benzyl (B1604629) rings. nih.gov Similarly, the structure of 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole shows a planar carbazole system. nih.gov

A structure for the very similar 3,6-dibromo-9-hexyl-9H-carbazole has been deposited in the Cambridge Crystallographic Data Centre (CCDC), indicating that N-alkylation with a flexible chain does not preclude crystallization. nih.gov These related structures consistently show that the 3,6-dibromo-carbazole core maintains its planarity, a key feature for its electronic properties. The N-alkyl substituent typically orients itself to minimize steric hindrance, often adopting a position roughly perpendicular to the carbazole plane.

Table 2: Selected Crystallographic Data for a Related Carbazole Analog Data for 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole is presented. nih.gov

| Parameter | Value |

|---|---|

| Compound | 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole |

| Molecular Formula | C₂₃H₂₁Br₂N |

| Carbazole Ring System | Essentially planar (mean deviations of 0.0077 Å and 0.0089 Å for two molecules in the asymmetric unit) |

| Dihedral Angle (Carbazole plane to Benzene plane) | 78.9 (2)° and 81.8 (2)° |

| C—Br Distances | 1.894 (6) to 1.909 (5) Å |

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))

In the study of carbazole-based materials, SEM is a principal technique used to investigate the surface features of thin films and bulk materials. For instance, the electropolymerization of 9H-carbazole on a graphite (B72142) electrode results in the formation of a polycarbazole (polyCz) layer. SEM images of such modified electrodes reveal the surface characteristics, indicating the progressive deposition of the polymer. nih.gov The morphology of these polymer films is critical as it influences the active surface area and the charge carrier mobility. nih.gov

Furthermore, research on carbazole-based hypercrosslinked polymers utilizes Field Emission Scanning Electron Microscopy (FE-SEM) to examine their structure. researchgate.net These images are vital for confirming the porous nature and the interconnected network of the polymer, which are key to their application in areas like gas adsorption. researchgate.net The morphology of these polymers can be optimized by controlling synthesis parameters, which in turn affects their surface area and adsorption capacities. researchgate.net

While specific SEM studies on this compound are not extensively documented in publicly available literature, the analysis of related carbazole derivatives provides a strong precedent for the methodologies that would be employed. For example, the study of thin films of other organic materials by techniques like atomic force microscopy (AFM), a complementary method to SEM, reveals details about crystallite size and surface roughness, which are influenced by the substrate and annealing conditions. imp.kiev.uaimp.kiev.ua Such analyses are critical for controlling the quality of thin films used in electronic devices.

The morphological data obtained from these microscopic techniques are often presented in detailed tables to allow for a quantitative comparison of different materials or processing conditions. An illustrative example of how such data for a carbazole derivative thin film might be presented is shown below.

Interactive Data Table: Morphological Parameters of a Hypothetical Carbazole-Based Thin Film

| Parameter | Value | Unit |

| Average Grain Size | 150 | nm |

| Surface Roughness (RMS) | 5.2 | nm |

| Film Thickness | 100 | nm |

| Pore Diameter | 2.9 | nm |

This table demonstrates the type of quantitative data that can be extracted from microscopic characterization, providing a basis for correlating the physical structure of the material with its functional properties.

Future Research Directions and Perspectives

Rational Design Principles for Novel Carbazole-Based Architectures

The future development of materials based on 3,6-dibromo-9-butyl-9H-carbazole hinges on the rational design of new molecular structures to achieve specific functionalities. dom-publishers.com The carbazole (B46965) unit is a versatile and robust scaffold, prized for its electron-rich nature, excellent hole-transporting capabilities, and high thermal and electrochemical stability. rsc.org Scientists are exploring several key principles to architect novel carbazole derivatives.

One primary strategy involves the creation of fused-ring systems to extend the π-electron conjugation. rsc.org This approach, which includes creating indolocarbazole and indenocarbazole derivatives, leads to increased structural rigidity. rsc.orgrsc.org This rigidity is beneficial as it restricts molecular deformations in the excited state, which in turn suppresses the dissipation of energy through non-radiative pathways and enhances the material's luminescent efficiency. rsc.org

Another critical design principle is the development of donor-acceptor (D-A) architectures. nih.gov The carbazole moiety typically serves as the electron donor, and by pairing it with various electron-accepting units, researchers can fine-tune the frontier molecular orbital (HOMO and LUMO) energy levels. nih.govnih.gov This tuning is crucial for optimizing charge injection and transport properties, as well as for controlling the emission color in organic light-emitting diodes (OLEDs). rsc.orgnih.gov Theoretical modeling, such as Density Functional Theory (DFT), plays a pivotal role in predicting the electronic properties of these D-A structures before their synthesis, enabling a more targeted and efficient discovery process. nih.govnih.gov

Furthermore, the design of complex topological structures, such as carbazole-spacer-carbazole models, is being investigated for applications like gas storage and separation. rsc.org By carefully selecting the spacer unit and controlling the polymerization process, it is possible to create microporous networks with high surface areas and specific pore sizes, tailored for capturing molecules like hydrogen and carbon dioxide. rsc.org The functionalization of the carbazole core, for instance at the 3,6-positions, offers a pathway to polymers with enhanced stability and tailored electronic properties. researchgate.net

Exploration of Enhanced Optoelectronic Performance and Device Stability

A major focus of future research is to unlock superior optoelectronic performance and improve the operational stability of devices incorporating carbazole derivatives. Carbazole-based materials are integral components in a range of electronic applications, including OLEDs, solar cells, and organic field-effect transistors (OFETs). rsc.org

For OLEDs, the goal is to develop new host and emitter materials that lead to higher efficiency and longer lifetimes. researchgate.net Fused-ring carbazole derivatives are particularly promising. rsc.org Their rigid structures and high photoluminescence quantum yields contribute to outstanding OLED efficiencies. rsc.orgrsc.org For example, modifying traditional host materials by extending the π-conjugation of the carbazole unit has been shown to enhance OLED lifetime. researchgate.net Researchers are also designing carbazole derivatives for use as hosts for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters, which can achieve very high external quantum efficiencies. rsc.orgresearchgate.net

The stability of these devices is a critical challenge. Poor device stability, often linked to the low glass transition temperature of materials, is a significant hurdle to commercialization. researchgate.net Molecular engineering efforts are underway to create carbazole derivatives with higher thermal stability without compromising their excellent electron mobility. researchgate.net For instance, copolymers of fluorene (B118485) and carbazole, derived from monomers like 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, are used as hole-transport layers with wide bandgaps and good stability. ossila.com

The following table summarizes the performance of various carbazole derivatives in optoelectronic applications, highlighting the impact of molecular design on key metrics.

| Carbazole Derivative Type | Application | Key Performance Metric | Reference Finding |

|---|---|---|---|

| Fused-Ring Carbazole (PrCzPTrz) | OLED Emitter | Improved device lifetime (LT₅₀ ≈ 0.7 h) compared to non-fused analogues. rsc.org | The increased rigidity of the fused-ring structure enhances stability. rsc.org |

| Carbazole-Fluorene Copolymer (PF8Cz) | OLED Hole Transport Layer | High optical bandgap of 3.06 eV. ossila.com | Used as a stable hole-transport layer in OLEDs. ossila.com |

| Benzothienocarbazole (BTCz) Hosts | OLED Host Material | Enhanced OLED lifetime by expanding π-conjugation. researchgate.net | Demonstrates the potential of ring-extension to improve device stability. researchgate.net |

| Multi-Aryl Spirobifluorenes | Phosphorescent OLED Host | Facilitates efficient hole injection and charge balance. researchgate.net | Shows promise for developing high-performance phosphorescent OLEDs. researchgate.net |

| Poly(2,7-carbazole) Derivatives | Solar Cells | Power conversion efficiency (PCE) up to 3.6% with hole mobilities of ~1 x 10⁻³ cm²V⁻¹s⁻¹. nih.gov | Rational design of low band gap polymers for improved solar cell performance. nih.gov |

Development of Sustainable Synthesis Approaches for Carbazole Derivatives

The advancement of carbazole-based materials is intrinsically linked to the methods used for their synthesis. Future research is increasingly directed towards developing sustainable, efficient, and atom-economical synthetic strategies. nih.govrsc.org

Traditional methods for synthesizing carbazoles often require harsh reaction conditions, expensive catalysts, and multi-step procedures that generate significant waste. acs.org Modern approaches aim to overcome these limitations. Metal-catalyzed C-H activation has emerged as a powerful and mild tool for constructing the carbazole nucleus, often using palladium catalysts in intramolecular reactions. rsc.org This method avoids the need for pre-functionalized starting materials, making the process more efficient.

Annulation reactions, particularly [4+2] annulations, provide another effective route for indole-to-carbazole synthesis. rsc.org Recent innovations include the use of Brønsted acids with ionic liquids, which can act as recyclable catalysts, contributing to the sustainability of the process. rsc.org Domino reactions, where multiple bond-forming events occur in a single pot, are also being developed to create complex carbazole derivatives in fewer steps and with higher yields. rsc.org

The development of metal-free synthesis is a key goal for sustainability. For example, a Brønsted acid-catalyzed oxa-Pictet–Spengler reaction has been developed for the efficient, metal-free synthesis of indole-fused pyran derivatives, showcasing a move away from potentially toxic and costly heavy metal catalysts. acs.org Similarly, carbazole molecules themselves have been explored as green reducing agents for the synthesis of gold nanoparticles, a process that occurs in a micellar medium and avoids harsh chemicals. nih.gov

The following table provides an overview of modern, more sustainable approaches to synthesizing carbazole derivatives.

| Synthetic Method | Key Features | Example/Application | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Annulation | Enables construction of functionalized carbazoles via cascade reactions. | Synthesis of substituted benzo[b]carbazoles using an iron catalyst. rsc.org | rsc.org |

| Metal-Catalyzed C-H Activation | Mild and efficient approach for intramolecular cyclization. | Palladium-catalyzed synthesis of functionalized carbazoles. rsc.org | rsc.org |

| Brønsted Acid-Promoted Cycloaddition | Metal- and solvent-free synthesis of maleimide-fused carbazole derivatives. | Utilizes indole-functionalized cyclohexanones as building blocks. acs.org | acs.org |

| Domino Carbocationic Rearrangement | Tin(IV) chloride-induced synthesis of carbazole analogs. | Formation of 2,3-substituted cyclopentyl ring-fused carbazoles. rsc.org | rsc.org |

| Green Synthesis using Carbazoles | Carbazoles act as reducing agents for nanoparticle synthesis. | Synthesis of fluorescent gold nanoparticles in a micellar medium. nih.gov | nih.gov |

| PTSA-Catalyzed Annulation | A two-pot, three-step synthesis of twisted dibenzocarbazoles. | Provides a rapid and efficient route to a variety of twisted carbazoles. acs.org | acs.org |

Q & A

Q. How to resolve contradictions in reported PLQY values for carbazole derivatives?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., meta vs. para alkyl groups) and measurement conditions (solution vs. solid state). Standardize testing using integrating spheres under inert atmospheres. Computational modeling (TD-DFT) predicts emission trends, guiding synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.